REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[N:9](OC(C)C)=[O:10].C(OCC)C.[ClH:20]>C(O)(C)C>[ClH:20].[OH:10][N:9]=[C:4]([C:5](=[O:7])[CH3:6])[CH2:3][N:2]([CH3:8])[CH3:1] |f:5.6|
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
congo red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 30° to 35° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ON=C(CN(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |